molecular formula C4H3F2NO2 B1458315 3-(Difluoromethoxy)-1,2-oxazole CAS No. 1803562-93-7

3-(Difluoromethoxy)-1,2-oxazole

Cat. No.: B1458315
CAS No.: 1803562-93-7
M. Wt: 135.07 g/mol
InChI Key: CVBVBRIUARAYKJ-UHFFFAOYSA-N
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Description

The compound “3-(Difluoromethoxy)-1,2-oxazole” likely contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “3-(Difluoromethoxy)” part suggests that a difluoromethoxy group (–OCHF2) is attached to the third position of the oxazole ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the difluoromethoxy group. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the difluoromethoxy group. The oxazole ring is aromatic and relatively stable, but can participate in various reactions under suitable conditions . The difluoromethoxy group may also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on the groups present in the molecule. For example, the presence of the difluoromethoxy group might increase the compound’s polarity and influence its solubility .

Scientific Research Applications

Catalytic Synthesis and Applications

The structural versatility of 1,3-oxazole derivatives, including those substituted with difluoromethoxy groups, makes them significant in various scientific fields. These compounds are integral to medicinal, pharmaceutical, agrochemical, and material sciences due to their unique chemical properties. Recent methodologies have focused on developing new synthetic strategies for these derivatives, utilizing metal-dependent catalytic processes. This advancement has broadened their applicability, highlighting their importance as building blocks in organic synthesis and potential in creating novel compounds with enhanced properties (Shinde et al., 2022).

Marine-Derived Bioactive Compounds

1,3-Oxazole-containing alkaloids from marine organisms have been identified as a rich source of bioactive compounds. These substances exhibit a wide range of biological activities, making them valuable in drug discovery and therapeutic agent development. The structural diversity and biological efficacy of marine-derived 1,3-oxazole compounds underscore their potential in pharmacology, offering pathways for the development of new therapeutic agents with unique modes of action (Jinyun Chen et al., 2021).

Material Sciences and Electronic Applications

Oxazole derivatives, including those modified with difluoromethoxy groups, are explored for their applications in material sciences, particularly in the fabrication of organic light-emitting diodes (OLEDs), organic thin-film transistors, and photovoltaics. Their structural and electro-optical properties, such as charge transport and nonlinear optical characteristics, have been thoroughly investigated. These studies provide insights into their potential as materials for electronic and optoelectronic devices, showcasing the versatility of oxazole compounds in advanced technological applications (A. Irfan et al., 2018).

Synthetic Methodologies and Chemical Transformations

Electrochemical and catalytic methodologies have been developed to introduce difluoromethoxy and related functional groups into the oxazole ring. These approaches enable regioselective modifications, facilitating the synthesis of novel oxazole derivatives with diverse functional groups. Such advancements in synthetic chemistry enhance the utility of oxazole compounds in various research and industrial applications, providing efficient routes to structurally diverse molecules (S. Riyadh et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of oxazole-containing compounds is an active area of research, and new synthetic methods and applications are continually being developed . The introduction of a difluoromethoxy group could potentially lead to compounds with novel properties and applications.

Properties

IUPAC Name

3-(difluoromethoxy)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2NO2/c5-4(6)9-3-1-2-8-7-3/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBVBRIUARAYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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